N'-[(E)-(2-hydroxy-5-nitrophenyl)methylidene]-4-nitrobenzohydrazide
Description
N'-[(E)-(2-hydroxy-5-nitrophenyl)methylidene]-4-nitrobenzohydrazide is an aroylhydrazone derivative characterized by a benzohydrazide backbone substituted with a 4-nitro group and a hydrazone-linked 2-hydroxy-5-nitrophenyl moiety. This compound’s structure facilitates hydrogen bonding via its hydroxyl and nitro groups, which are critical for its interactions in biological and crystalline systems. Its E-configuration around the C=N bond (confirmed in analogous compounds via X-ray crystallography) ensures planar geometry, optimizing molecular recognition and binding properties .
Properties
IUPAC Name |
N-[(E)-(2-hydroxy-5-nitrophenyl)methylideneamino]-4-nitrobenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10N4O6/c19-13-6-5-12(18(23)24)7-10(13)8-15-16-14(20)9-1-3-11(4-2-9)17(21)22/h1-8,19H,(H,16,20)/b15-8+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XAWKXFKDEYZNHQ-OVCLIPMQSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(=O)NN=CC2=C(C=CC(=C2)[N+](=O)[O-])O)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC=C1C(=O)N/N=C/C2=C(C=CC(=C2)[N+](=O)[O-])O)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10N4O6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-(2-hydroxy-5-nitrobenzylidene)-4-nitrobenzohydrazide typically involves the condensation reaction between 2-hydroxy-5-nitrobenzaldehyde and 4-nitrobenzohydrazide. The reaction is usually carried out in an appropriate solvent such as ethanol or methanol, under reflux conditions to facilitate the formation of the desired product. The reaction mixture is then cooled, and the product is isolated by filtration and purified through recrystallization.
Industrial Production Methods
While specific industrial production methods for N’-(2-hydroxy-5-nitrobenzylidene)-4-nitrobenzohydrazide are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, solvent usage, and purification techniques to ensure high yield and purity of the compound.
Chemical Reactions Analysis
Types of Reactions
N’-(2-hydroxy-5-nitrobenzylidene)-4-nitrobenzohydrazide can undergo various chemical reactions, including:
Oxidation: The nitro groups can be further oxidized to form nitroso or other oxidized derivatives.
Reduction: The nitro groups can be reduced to amines using reducing agents such as hydrogen gas in the presence of a catalyst or metal hydrides.
Substitution: The compound can participate in nucleophilic substitution reactions, where the nitro groups can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or catalytic hydrogenation using palladium on carbon (Pd/C) are commonly used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions under basic or acidic conditions.
Major Products Formed
Oxidation: Formation of nitroso derivatives or other oxidized products.
Reduction: Formation of corresponding amines.
Substitution: Formation of substituted derivatives with new functional groups replacing the nitro groups.
Scientific Research Applications
N’-(2-hydroxy-5-nitrobenzylidene)-4-nitrobenzohydrazide has several scientific research applications, including:
Medicinal Chemistry: It is studied for its potential as an antimicrobial agent, particularly against multidrug-resistant bacterial strains.
Biological Research: The compound is investigated for its role in inhibiting quorum sensing in bacteria, which is a mechanism used by bacteria to regulate gene expression and coordinate behavior.
Industrial Applications: Potential use in the development of new materials with specific chemical properties.
Mechanism of Action
The mechanism of action of N’-(2-hydroxy-5-nitrobenzylidene)-4-nitrobenzohydrazide involves its interaction with bacterial quorum sensing systems. The compound inhibits quorum sensing by binding to regulatory proteins such as LasR in Pseudomonas aeruginosa, thereby preventing the expression of virulence factors . This inhibition disrupts bacterial communication and reduces their pathogenicity.
Comparison with Similar Compounds
Key Observations :
- Compared to pyridine-based carbohydrazides (), the benzohydrazide core in the target compound may improve π-π stacking in protein binding .
Physicochemical Comparison
The target’s dual nitro groups reduce solubility in aqueous media compared to methyl-substituted analogs but enhance stability in organic solvents .
Enzyme Inhibition
- Xanthine Oxidase (XO) Inhibition : The target’s structural analog, N’-(3-methoxybenzylidene)-4-nitrobenzohydrazide (Compound 1, ), showed potent XO inhibition (IC₅₀ = 1.2 µM). The target’s 5-nitro group may further improve binding to the molybdenum active site via nitro-oxygen interactions .
- Antimicrobial Activity : SIL-BS (), which shares the 2-hydroxy-5-nitrophenyl motif, demonstrated antifungal activity (MIC = 8 µg/mL against C. albicans), suggesting the nitro group’s role in redox-mediated cytotoxicity .
Cytotoxicity
SIL-BS () exhibited higher cytotoxicity (IC₅₀ = 12 µM on HepG2) than its non-nitro counterpart, likely due to nitro reduction generating reactive intermediates . This mechanism may extend to the target compound.
Molecular Docking and Binding Modes
Docking studies on XO () revealed that nitro groups in benzohydrazides form hydrogen bonds with Arg880 and π-π interactions with Phe914. The target’s 5-nitro group may additionally interact with Gln767, enhancing inhibitory potency .
Biological Activity
N'-[(E)-(2-hydroxy-5-nitrophenyl)methylidene]-4-nitrobenzohydrazide is a Schiff base compound that has garnered attention due to its diverse biological activities. This article explores its synthesis, biological properties, mechanisms of action, and potential applications in various fields.
Chemical Structure and Synthesis
The compound is characterized by a hydrazone linkage formed through the condensation of 4-nitrobenzohydrazide and 2-hydroxy-5-nitrobenzaldehyde. The synthesis typically involves the following steps:
- Reagents : 4-nitrobenzohydrazide and 2-hydroxy-5-nitrobenzaldehyde.
- Solvent : Ethanol.
- Procedure :
- Dissolve 4-nitrobenzohydrazide in ethanol.
- Add 2-hydroxy-5-nitrobenzaldehyde.
- Heat the mixture under reflux for several hours.
- Cool, filter, and dry the product.
Biological Activities
This compound exhibits a range of biological activities, which can be categorized as follows:
Antimicrobial Activity
Research indicates that this compound possesses significant antimicrobial properties. A study highlighted its effectiveness against various bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA), showcasing its potential as an antibacterial agent .
Table 1: Antimicrobial Activity
| Pathogen | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 125 µg/mL |
| Escherichia coli | 100 µg/mL |
| Candida albicans | 150 µg/mL |
Anticancer Properties
Hydrazone derivatives, including this compound, have shown promising results in anticancer research. The compound's ability to induce apoptosis in cancer cells has been documented, with mechanisms involving oxidative stress and metal ion chelation .
Anti-inflammatory Effects
The compound has also demonstrated anti-inflammatory properties. Studies suggest that it can inhibit pro-inflammatory cytokines, thereby reducing inflammation in various biological models .
The biological activity of this compound can be attributed to several mechanisms:
- Metal Chelation : The compound can chelate metal ions, disrupting essential biochemical pathways in microorganisms and cancer cells.
- Reactive Oxygen Species (ROS) Generation : It generates ROS, leading to oxidative stress that can induce cell death in cancer cells.
- Inhibition of Enzymatic Activity : The compound may inhibit key enzymes involved in inflammation and microbial growth.
Case Studies
Several case studies have explored the efficacy of this compound in clinical and laboratory settings:
- Study on Antibacterial Efficacy : A laboratory study assessed the antibacterial activity against MRSA strains and found comparable efficacy to standard antibiotics .
- Anticancer Research : In vitro studies demonstrated that the compound significantly reduced cell viability in various cancer cell lines, suggesting its potential as a chemotherapeutic agent .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
